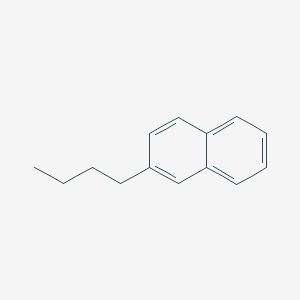

2-Butylnaphthalene

Beschreibung

Eigenschaften

IUPAC Name |

2-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h4-5,7-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAMWVYNAVUZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150401 | |

| Record name | Naphthalene, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-62-9 | |

| Record name | Naphthalene, 2-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Butylnaphthalene CAS number and properties

CAS Number: 1134-62-9

This technical guide provides a summary of the available information on 2-butylnaphthalene, a substituted aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science. It is important to note that while general information on naphthalene derivatives is abundant, specific experimental and safety data for 2-butylnaphthalene is limited in publicly accessible literature. Much of the readily available information pertains to the structurally related but distinct compound, 2-butoxynaphthalene.

Physicochemical Properties

2-Butylnaphthalene is an alkylated derivative of naphthalene. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 1134-62-9 |

| Molecular Formula | C₁₄H₁₆ |

| Molecular Weight | 184.28 g/mol |

| Appearance | Not clearly specified; likely a liquid or low-melting solid |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Synthesis and Chemical Reactivity

Potential Synthetic Pathways:

-

Friedel-Crafts Alkylation: A common method for attaching alkyl groups to aromatic rings. This would involve the reaction of naphthalene with a butylating agent, such as 1-bromobutane or 1-butanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid.[1] The regioselectivity of this reaction can be influenced by reaction conditions such as the solvent and temperature, with the 1- (alpha) or 2- (beta) position being favored.[1][2] For bulkier alkyl groups, substitution at the 2-position can be favored to minimize steric hindrance.[2]

-

Cross-Coupling Reactions: A more modern and often more selective approach would involve a cross-coupling reaction, such as a Suzuki or Kumada coupling. This would typically involve the reaction of a 2-substituted naphthalene, like 2-bromonaphthalene, with a butyl-containing organometallic reagent in the presence of a palladium or nickel catalyst. The synthesis of the precursor, 2-bromonaphthalene, can be achieved from 2-naphthol.[3]

The chemical reactivity of 2-butylnaphthalene is expected to be characteristic of an electron-rich aromatic system. It would likely undergo further electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing butyl group.

Caption: Potential synthetic routes to 2-butylnaphthalene.

Applications in Research and Development

Specific applications of 2-butylnaphthalene in drug development are not well-documented. However, the naphthalene scaffold is a common motif in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[4] Naphthalene derivatives are explored for a wide range of therapeutic areas due to their ability to be functionalized to interact with various biological targets.

In materials science, alkylated naphthalenes are of interest for their potential use as high-performance synthetic fluids, liquid crystals, and organic semiconductors.[5][6] The combination of the rigid naphthalene core and the flexible alkyl chain can impart desirable physicochemical properties.[5] 2-Butylnaphthalene can serve as a model compound or a building block in the synthesis of more complex molecules for these applications.[5]

Toxicology and Safety

Specific toxicological data for 2-butylnaphthalene is not available in comprehensive public databases. For alkylated naphthalenes in general, potential hazards include skin and eye irritation, and toxicity to aquatic life with long-lasting effects.[7]

General toxicological information on naphthalene and some of its methylated derivatives indicates that these compounds are readily absorbed and can cause a range of adverse health effects.[8][9] However, it is crucial to note that toxicity can vary significantly with the nature and position of alkyl substituents.

General Handling Precautions (based on related compounds):

-

Work in a well-ventilated area, preferably a chemical fume hood.[10][11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12][13]

-

Store in a tightly closed container in a cool, dry place.[14]

In case of exposure, seek immediate medical attention and refer to the general first-aid measures for chemical exposure.[11][14]

Caption: General safety precautions for handling chemical reagents.

Conclusion

2-Butylnaphthalene is a simple alkylated aromatic hydrocarbon with potential applications in organic synthesis and materials science. However, there is a notable lack of specific, publicly available data regarding its detailed synthesis protocols, comprehensive toxicological profile, and concrete applications in drug development. Researchers interested in this compound should proceed with caution, drawing upon general principles for related naphthalene derivatives while recognizing the need for empirical determination of its specific properties and hazards.

References

- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Naphthalene, 2-butyl- | C14H16 | CID 14339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butylnaphthalene | High-Purity Reagent | RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. hansonchemicals.com [hansonchemicals.com]

- 8. epa.gov [epa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. lookchem.com [lookchem.com]

- 11. 2-BUTOXYNAPHTHALENE - Safety Data Sheet [chemicalbook.com]

- 12. cleanchemlab.com [cleanchemlab.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 2-Butoxynaphthalene (Nerolin Bromelia) | CAS 10484-56-7 | Neroli Fragrance Ingredient [industrochem.com]

2-Butylnaphthalene chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Butylnaphthalene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and IUPAC Name

2-Butylnaphthalene is an aromatic hydrocarbon consisting of a naphthalene ring substituted with a butyl group at the second position.

IUPAC Name: 2-butylnaphthalene[1]

Chemical Structure:

Molecular Formula: C₁₄H₁₆[1]

CAS Registry Number: 1134-62-9[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Butylnaphthalene is presented in the table below.

| Property | Value | Unit |

| Molecular Weight | 184.28 | g/mol |

| Normal Boiling Point (Tboil) | 572.15 | K |

| Normal melting (fusion) point (Tfus) | 277.15 | K |

| Critical Temperature (Tc) | 763.00 | K |

| Critical Pressure (Pc) | 2600.00 | kPa |

| Critical Volume (Vc) | 0.655 | m³/kmol |

| Acentric Factor (ω) | 0.5330 | |

| Octanol/Water partition coefficient (logPoct/wat) | 5.46 |

Data sourced from Cheméo.[2]

Experimental Protocols: Synthesis of 2-Butylnaphthalene

A common and effective method for the synthesis of 2-Butylnaphthalene involves a two-step process: Friedel-Crafts acylation of naphthalene followed by Clemmensen reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Naphthalene

This step involves the reaction of naphthalene with an acylating agent, such as butyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction introduces a butyryl group onto the naphthalene ring, primarily at the 2-position, to form 2-butyrylnaphthalene.

Reaction: Naphthalene + Butyryl chloride --(AlCl₃)--> 2-Butyrylnaphthalene + HCl

Detailed Methodology:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of naphthalene in a suitable inert solvent (e.g., carbon disulfide or nitrobenzene). The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled solution with stirring.

-

Acylating Agent Addition: Butyryl chloride is added dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the acylation.

-

Workup: The reaction mixture is then poured onto crushed ice and hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Purification: The crude product is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting 2-butyrylnaphthalene can be further purified by vacuum distillation or recrystallization.

Step 2: Clemmensen Reduction of 2-Butyrylnaphthalene

The carbonyl group of the 2-butyrylnaphthalene is reduced to a methylene group using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This reaction converts the ketone to the corresponding alkane, yielding 2-Butylnaphthalene.

Reaction: 2-Butyrylnaphthalene + Zn(Hg) + HCl → 2-Butylnaphthalene + H₂O + ZnCl₂

Detailed Methodology:

-

Preparation of Amalgamated Zinc: Zinc powder or granules are treated with a solution of mercuric chloride to form a zinc-mercury amalgam.

-

Reaction Setup: The amalgamated zinc is placed in a round-bottom flask fitted with a reflux condenser. Concentrated hydrochloric acid is added, followed by the 2-butyrylnaphthalene.

-

Reflux: The reaction mixture is heated to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reflux period to maintain a strongly acidic environment.

-

Workup: After cooling, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Purification: The organic extract is washed with water, dried over a drying agent, and the solvent is evaporated. The final product, 2-Butylnaphthalene, is purified by vacuum distillation.

Visualizations of Mechanisms and Workflows

Synthesis Workflow of 2-Butylnaphthalene

The following diagram illustrates the two-step synthesis process for 2-Butylnaphthalene.

Caption: A workflow diagram illustrating the synthesis of 2-Butylnaphthalene.

Proposed Mechanism of Action in Lubrication

Alkylnaphthalenes, including 2-Butylnaphthalene, are utilized as synthetic lubricating base oils. Their lubricating properties are attributed to the formation of a stable film on metal surfaces, which reduces friction and wear. The aromatic naphthalene core provides thermal and oxidative stability, while the alkyl chain influences viscosity and solubility.

Caption: Proposed mechanism of 2-Butylnaphthalene as a lubricant.

Potential Antioxidant Mechanism

Naphthalene derivatives have been investigated for their antioxidant properties. The mechanism is believed to involve the donation of a hydrogen atom from the butyl group or the aromatic ring to scavenge free radicals, thereby neutralizing them and preventing oxidative damage.

Caption: A simplified diagram of the potential antioxidant mechanism of 2-Butylnaphthalene.

References

Synthesis of 2-Butylnaphthalene via Friedel-Crafts Alkylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-butylnaphthalene through the Friedel-Crafts alkylation reaction. It delves into the underlying principles of regioselectivity, compares various catalytic systems and reaction conditions through tabulated quantitative data, and offers detailed experimental protocols. The information presented is curated for professionals in chemical research and drug development who require a deep understanding of this synthetic transformation.

Introduction to Friedel-Crafts Alkylation of Naphthalene

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic chemistry, enabling the introduction of alkyl groups onto an aromatic ring.[1] In the case of naphthalene, a bicyclic aromatic hydrocarbon, the alkylation can occur at two distinct positions: the C1 (α) or C2 (β) position. The regiochemical outcome of this reaction is a critical aspect, heavily influenced by both electronic and steric factors.

Generally, electrophilic substitution on naphthalene, including Friedel-Crafts alkylation, favors the α-position due to the formation of a more stable carbocation intermediate (a Wheland intermediate or σ-complex) where the positive charge can be delocalized over one intact benzene ring.[2] This kinetically controlled pathway typically leads to the 1-alkylnaphthalene as the major product.

However, the synthesis of 2-alkylnaphthalenes, such as 2-butylnaphthalene, requires overcoming this inherent kinetic preference. This can be achieved under conditions that favor thermodynamic control, where the more sterically hindered and thermodynamically more stable 2-isomer is formed. The use of bulky alkylating agents can also sterically disfavor substitution at the α-position, which is flanked by the peri-hydrogen at the C8 position, thereby promoting substitution at the less hindered β-position.[2]

Reaction Mechanism and Regioselectivity

The Friedel-Crafts alkylation of naphthalene proceeds through a standard electrophilic aromatic substitution mechanism. The key steps involve the generation of a butyl carbocation or a polarized complex from the alkylating agent, followed by the electrophilic attack on the naphthalene ring, and subsequent deprotonation to restore aromaticity.

Quantitative Data on Naphthalene Butylation

The yield and isomeric distribution of butylnaphthalenes are highly dependent on the chosen catalyst, alkylating agent, and reaction conditions. The following tables summarize key quantitative data from various studies.

Alkylation with Butyl Halides using Lewis Acid Catalysts

| Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Naphthalene Conversion (%) | 2-Butylnaphthalene Selectivity (%) | Reference |

| 1-Chlorobutane | AlCl₃ | Toluene | RT - 80 | 0.5 - 2 | Moderate to High | Low (Rearrangement to sec-butyl) | [3][4] |

| 2-Chlorobutane | AlCl₃ | Benzene | RT | - | High | High (as sec-butyl) | [4] |

| n-Butyl Bromide | AlCl₃ | CS₂ | 0 - 25 | 1 - 3 | Moderate | Low | [5] |

Note: Quantitative data for the direct butylation to form n-butylnaphthalene is often complicated by carbocation rearrangements to the more stable sec-butyl carbocation, leading to sec-butylnaphthalene as a major product.[4]

Alkylation with Butanol and Butene over Solid Acid Catalysts

Zeolites and other solid acid catalysts offer advantages in terms of reusability and potentially higher selectivity due to their shape-selective properties.

| Alkylating Agent | Catalyst | Temp. (°C) | Time (h) | Naphthalene Conversion (%) | 2-Butylnaphthalene Selectivity (%) | Reference |

| tert-Butanol | HY Zeolite | 150 - 200 | 4 - 8 | High | High (as tert-butyl) | [6] |

| n-Butanol | H-Beta Zeolite | 180 - 220 | 6 - 12 | Moderate | Moderate to High | [6] |

| n-Butene | Trifluoromethanesulfonic Acid | 60 | 0.67 | 98.5 | 98.8 (multi-butylated) | [1] |

| Tetradecene | Y Zeolite | 175 | 6 | High | High (monoalkyl) | [1] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of butylnaphthalenes. It is crucial to perform these reactions under anhydrous conditions as the catalysts are moisture-sensitive.

General Protocol for Alkylation using a Lewis Acid Catalyst (e.g., AlCl₃)

This protocol is adapted from general procedures for Friedel-Crafts alkylation.

Materials:

-

Naphthalene

-

1-Chlorobutane (or other butyl halide)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (or other suitable solvent)

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Crushed Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

-

To the flask, add anhydrous dichloromethane and naphthalene.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride to the stirred solution in portions.

-

Add 1-chlorobutane dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of naphthalene.

-

Carefully quench the reaction by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure to separate the isomers.

General Protocol for Alkylation using a Zeolite Catalyst

This protocol is based on procedures for zeolite-catalyzed alkylations.

Materials:

-

Naphthalene

-

n-Butanol (or butene)

-

Activated Zeolite Catalyst (e.g., H-Beta)

-

Anhydrous Toluene (or other high-boiling solvent)

Procedure:

-

Activate the zeolite catalyst by heating at a high temperature (e.g., 500 °C) under vacuum or a stream of dry air for several hours.

-

In a high-pressure autoclave reactor equipped with a stirrer, add naphthalene, the activated zeolite catalyst, and anhydrous toluene.

-

Seal the reactor and purge with an inert gas.

-

Add n-butanol to the reactor.

-

Heat the mixture to the desired reaction temperature (e.g., 180-220 °C) and maintain for the specified reaction time (e.g., 6-12 hours) with vigorous stirring.

-

After the reaction is complete, cool the reactor to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Wash the catalyst with toluene.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Analyze the product mixture by GC-MS to determine the conversion and isomer distribution.

-

Purify the product by fractional distillation under reduced pressure.

Experimental Workflow and Purification

The general workflow for the synthesis and purification of 2-butylnaphthalene involves the reaction setup, the alkylation reaction itself, a workup procedure to isolate the crude product, and a final purification step to separate the desired isomer.

Purification of 2-Butylnaphthalene

The separation of 1- and 2-butylnaphthalene isomers is challenging due to their similar boiling points.

-

Fractional Distillation: Careful fractional distillation under reduced pressure can be employed to separate the isomers, although it may require a column with high theoretical plates.

-

Preparative Chromatography: For smaller scale preparations or to achieve high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., silica gel or a specialized phase for aromatic isomers) is effective.[7][8] Column chromatography with a non-polar eluent system (e.g., hexane or heptane) can also be used, with the less polar 1-isomer typically eluting before the 2-isomer.[9]

Conclusion

The synthesis of 2-butylnaphthalene via Friedel-Crafts alkylation is a nuanced process where achieving high regioselectivity for the 2-position requires careful control of reaction conditions. While kinetically favored α-alkylation is the default pathway, thermodynamic control, steric hindrance, and the use of shape-selective catalysts like zeolites can steer the reaction towards the desired 2-isomer. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to approach this synthesis with a comprehensive understanding of the factors influencing its outcome. Further optimization of the presented protocols may be necessary depending on the specific laboratory setup and desired product purity.

References

- 1. researchgate.net [researchgate.net]

- 2. vurup.sk [vurup.sk]

- 3. Solved Introduction: +Cl⟶AICl3 (major) 1-Chlorobutane | Chegg.com [chegg.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

- 7. Separation of Naphthalene, 2-butoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Preparative chromatography techniques: Applications in natural product isolation | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermophysical Properties of 2-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 2-Butylnaphthalene (CAS No: 1134-62-9), a significant compound in various research and industrial applications. This document collates critically evaluated data, outlines probable experimental methodologies for their determination, and presents a generalized workflow for such studies.

Core Thermophysical Properties

2-Butylnaphthalene is an aromatic hydrocarbon with the molecular formula C₁₄H₁₆ and a molar mass of 184.282 g/mol . A thorough understanding of its thermophysical properties is essential for process design, safety analysis, and computational modeling in fields ranging from chemical engineering to pharmaceutical sciences.

Data Presentation

The following tables summarize the key thermophysical properties of 2-butylnaphthalene. The data is primarily sourced from the NIST/TRC Web Thermo Tables (WTT), which provides critically evaluated data.[1]

Table 1: Density of 2-Butylnaphthalene [1]

| Temperature (K) | Density (g/cm³) - Liquid in equilibrium with Gas |

| 265.7 | 1.003 |

| 273.15 | 0.997 |

| 288.15 | 0.985 |

| 293.15 | 0.981 |

| 298.15 | 0.977 |

| 313.15 | 0.965 |

| 333.15 | 0.949 |

| 353.15 | 0.933 |

| 373.15 | 0.917 |

| ... | ... |

| 778 | 0.441 |

Note: The table presents a selection of the 25 available experimental data points.

Table 2: Viscosity of 2-Butylnaphthalene [1]

| Temperature (K) | Viscosity (mPa·s) - Liquid in equilibrium with Gas |

| 273.15 | 9.5 |

| 293.15 | 4.6 |

| 313.15 | 2.6 |

| 333.15 | 1.6 |

| 353.15 | 1.1 |

| 373.15 | 0.8 |

| ... | ... |

| 770 | 0.07 |

Note: The table presents a selection of the 12 available experimental data points.

Table 3: Thermal Conductivity of 2-Butylnaphthalene [1]

| Temperature (K) | Thermal Conductivity (W/m·K) - Liquid in equilibrium with Gas |

| 270 | 0.133 |

| 300 | 0.128 |

| 350 | 0.120 |

| 400 | 0.112 |

| 450 | 0.104 |

| 500 | 0.096 |

| ... | ... |

| 700 | 0.064 |

Table 4: Heat Capacity and Enthalpy of 2-Butylnaphthalene [1]

| Temperature (K) | Property | Phase | Value | Units |

| 265.7 - 762.44 | Heat capacity at saturation pressure | Liquid in equilibrium with Gas | Varies with temperature | J/mol·K |

| 50 - 3000 | Heat capacity at constant pressure | Ideal Gas | Varies with temperature | J/mol·K |

| 265.7 - 762.44 | Enthalpy | Liquid in equilibrium with Gas | Varies with temperature | kJ/mol |

| 50 - 3000 | Enthalpy | Ideal Gas | Varies with temperature | kJ/mol |

Experimental Protocols

Density Measurement

The density of liquid 2-butylnaphthalene as a function of temperature is typically determined using a vibrating tube densimeter .

Methodology:

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and pure water, over the desired temperature and pressure range.

-

Sample Introduction: A small, precise volume of the 2-butylnaphthalene sample is introduced into a U-shaped borosilicate glass tube.

-

Measurement Principle: The tube is electromagnetically excited to oscillate at its natural frequency. The frequency of oscillation is precisely measured.

-

Data Correlation: The density of the sample is directly related to the square of the period of oscillation. The instrument's software, using the calibration data, calculates the density.

-

Temperature Control: The temperature of the sample is controlled with a high-precision thermostat, often a Peltier-type system, allowing for measurements at various temperatures.

Viscosity Measurement

The dynamic viscosity of 2-butylnaphthalene can be measured using various types of viscometers. For the range of viscosities exhibited by liquid hydrocarbons, a capillary viscometer (such as an Ubbelohde type) or a rotational viscometer are common choices.

Methodology (Capillary Viscometer):

-

Instrument Setup: A calibrated capillary viscometer is placed in a constant temperature bath to ensure thermal equilibrium.

-

Sample Loading: A precise volume of the 2-butylnaphthalene sample is introduced into the viscometer.

-

Flow Time Measurement: The liquid is drawn up one arm of the viscometer by suction. The time it takes for the liquid meniscus to pass between two etched marks as it flows back under gravity is measured accurately.

-

Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Thermal Conductivity Measurement

The transient hot-wire or transient line-source method is a standard and accurate technique for measuring the thermal conductivity of fluids like 2-butylnaphthalene.

Methodology:

-

Probe Design: A thin platinum wire, which serves as both a heating element and a resistance thermometer, is immersed in the liquid sample.

-

Heating and Measurement: A constant electric current is passed through the wire for a short duration, causing its temperature to rise. The change in the wire's resistance over time is measured with high precision.

-

Data Analysis: The thermal conductivity of the surrounding fluid is determined from the rate of temperature increase of the wire. The relationship is based on the solution to the transient heat conduction equation for an infinite line source in an infinite medium. This method minimizes the effects of natural convection.

Heat Capacity Measurement

The isobaric heat capacity of 2-butylnaphthalene is typically determined using Differential Scanning Calorimetry (DSC) . For determining the enthalpy of combustion, from which the enthalpy of formation can be derived, bomb calorimetry is the standard method.

Methodology (DSC for Heat Capacity):

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is established with empty sample and reference pans.

-

Sample Preparation: A small, accurately weighed sample of 2-butylnaphthalene is hermetically sealed in an aluminum pan.

-

Measurement: The sample and an empty reference pan are subjected to a controlled temperature program (e.g., a linear heating rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity is calculated by comparing the heat flow to the sample with the heat flow to a standard material of known heat capacity (e.g., sapphire) under the same conditions.

Mandatory Visualization

Below is a generalized workflow for the experimental determination of thermophysical properties, as described in the protocols above.

References

An In-depth Technical Guide to 2-Butylnaphthalene

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Butylnaphthalene, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and application.

Core Molecular Information

2-Butylnaphthalene, also known as β-Butylnaphthalene, is an aromatic hydrocarbon. Its fundamental properties are crucial for its application in various chemical syntheses and research contexts. The molecular formula for 2-Butylnaphthalene is C₁₄H₁₆, and it has a molecular weight of 184.28 g/mol .[1] The compound is registered under the CAS Number 1134-62-9.

Quantitative Data Summary

A summary of the key quantitative properties of 2-Butylnaphthalene is presented in the table below. This data is essential for understanding the compound's behavior in different experimental conditions.

| Property | Value | Unit |

| Molecular Formula | C₁₄H₁₆ | - |

| Molecular Weight | 184.28 | g/mol |

| CAS Number | 1134-62-9 | - |

| Acentric Factor | 0.5330 | - |

| Normal Boiling Point (Tboil) | Not Available | K |

| Normal Melting Point (Tfus) | Not Available | K |

| Critical Temperature (Tc) | Not Available | K |

| Critical Pressure (Pc) | Not Available | kPa |

| Critical Volume (Vc) | Not Available | m³/kmol |

| Critical Compressibility (Zc) | Not Available | - |

| McGowan's Volume (McVol) | Not Available | ml/mol |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and analysis of 2-Butylnaphthalene.

Synthesis of 2-Butylnaphthalene via Friedel-Crafts Alkylation

A common method for the synthesis of 2-Butylnaphthalene is through the Friedel-Crafts alkylation of naphthalene with a butylating agent.

Materials:

-

Naphthalene

-

1-Bromobutane (or other suitable butylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., Carbon Disulfide or Nitrobenzene)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., Diethyl Ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve naphthalene in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

Gradually add 1-bromobutane to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and then carefully pour it over a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to isolate 2-Butylnaphthalene.

Analytical Methods for 2-Butylnaphthalene

The purity and identity of synthesized 2-Butylnaphthalene can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While specific validated methods for 2-butylnaphthalene are not extensively documented, protocols for structurally similar compounds can be adapted.[2]

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a stock solution of the sample in a suitable solvent such as methanol or acetonitrile and dilute to an appropriate concentration.[2]

-

HPLC Conditions:

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of 2-Butylnaphthalene and the logical relationships of its chemical properties.

References

A Technical Guide to the Spectroscopic Data of 2-Butylnaphthalene

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butylnaphthalene, catering to researchers, scientists, and professionals in drug development. The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers detailed experimental protocols, and visualizes the analytical workflow.

Spectroscopic Data

The following tables summarize the mass spectrometry data from experimental sources and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-Butylnaphthalene. It is important to note that publicly available experimental NMR and IR spectra for 2-Butylnaphthalene are limited; therefore, the NMR data is based on computational predictions and the IR data is based on characteristic vibrational frequencies of its constituent functional groups.

Table 1: Mass Spectrometry Data for 2-Butylnaphthalene

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₆ | NIST |

| Molecular Weight | 184.28 g/mol | NIST[1][2] |

| Ionization Mode | Electron Ionization (EI) | NIST |

| Major Fragmentation Peaks (m/z) | Relative Intensity | |

| 184 | 25% (M⁺) | NIST |

| 141 | 100% | NIST |

| 128 | 20% | NIST |

| 115 | 10% | NIST |

Table 2: Predicted ¹H NMR Spectroscopic Data for 2-Butylnaphthalene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 3H | Aromatic CH |

| 7.65 | s | 1H | Aromatic CH |

| 7.50 - 7.40 | m | 2H | Aromatic CH |

| 7.35 | d | 1H | Aromatic CH |

| 2.80 | t | 2H | -CH₂- (alpha to ring) |

| 1.70 | sextet | 2H | -CH₂- (beta to ring) |

| 1.40 | sextet | 2H | -CH₂- (gamma to ring) |

| 0.95 | t | 3H | -CH₃ |

Note: This data is predicted and may vary from experimental values.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 2-Butylnaphthalene

| Chemical Shift (ppm) | Assignment |

| 139.5 | Aromatic C (quaternary) |

| 133.6 | Aromatic C (quaternary) |

| 131.9 | Aromatic C (quaternary) |

| 128.2 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.6 | Aromatic CH |

| 127.2 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.5 | Aromatic CH |

| 125.4 | Aromatic CH |

| 35.6 | -CH₂- (alpha to ring) |

| 33.5 | -CH₂- (beta to ring) |

| 22.4 | -CH₂- (gamma to ring) |

| 14.0 | -CH₃ |

Note: This data is predicted and may vary from experimental values.

Table 4: Characteristic IR Absorption Bands for 2-Butylnaphthalene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Alkyl |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1465 - 1450 | C-H bend | -CH₂- |

| 1380 - 1370 | C-H bend | -CH₃ |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic hydrocarbons like 2-Butylnaphthalene. Specific parameters may need to be optimized based on the instrumentation used.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Butylnaphthalene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like 2-Butylnaphthalene, Gas Chromatography (GC) is a suitable method for sample introduction, which also provides separation from any impurities.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions (Typical):

-

Column: A nonpolar capillary column (e.g., HP-5MS).

-

Injection Mode: Splitless.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Processing: The acquired data is processed to generate a mass spectrum, showing the relative abundance of different fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Butylnaphthalene.

Caption: Workflow for Spectroscopic Characterization.

References

Solubility of 2-Butylnaphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Butylnaphthalene, a substituted polycyclic aromatic hydrocarbon, exhibits a lipophilic nature suggesting good solubility in a range of organic solvents. However, a comprehensive search of publicly available scientific literature reveals a significant lack of specific quantitative solubility data for this particular compound. To address this gap for researchers and professionals in drug development and other scientific fields, this technical guide provides a detailed overview of the solubility characteristics of the parent compound, naphthalene, as a predictive reference. This guide summarizes available quantitative solubility data for naphthalene in various organic solvents, presents detailed experimental protocols for determining solubility, and offers a logical workflow for these procedures. The data and methods presented herein provide a strong foundation for scientists to estimate the solubility of 2-butylnaphthalene and to design and execute their own solubility studies.

Introduction

The solubility of a compound in organic solvents is a critical physicochemical property that influences a wide array of applications, from reaction kinetics and purification methodologies in synthetic chemistry to formulation and bioavailability in pharmaceutical sciences. 2-Butylnaphthalene, with its nonpolar naphthalene core and a butyl side chain, is expected to be readily soluble in nonpolar and moderately polar organic solvents. Understanding its solubility profile is essential for process optimization, solvent screening, and the development of effective delivery systems. This guide aims to provide a practical framework for approaching the solubility of 2-butylnaphthalene in the absence of direct experimental data.

Predicted Solubility Profile of 2-Butylnaphthalene

Based on the principle of "like dissolves like," 2-butylnaphthalene is anticipated to be soluble in a variety of organic solvents. The bulky, nonpolar naphthalene rings suggest strong van der Waals interactions with nonpolar solvents. The butyl group further enhances its lipophilicity.

Expected Solubility Trends:

-

High Solubility: In nonpolar aromatic solvents (e.g., benzene, toluene, xylene) and nonpolar aliphatic solvents (e.g., hexane, heptane).

-

Good to Moderate Solubility: In moderately polar solvents such as ethers (e.g., diethyl ether), ketones (e.g., acetone), and esters (e.g., ethyl acetate).

-

Lower Solubility: In polar protic solvents like alcohols (e.g., ethanol, methanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide), although some solubility is still expected.

-

Insoluble: In water and other highly polar aqueous solutions.

Quantitative Solubility Data for Naphthalene (as a Reference)

Due to the absence of specific data for 2-butylnaphthalene, the following tables summarize the mole fraction solubility (x) of naphthalene in various organic solvents at different temperatures. This data can serve as a baseline for estimating the solubility of 2-butylnaphthalene, keeping in mind that the butyl substituent will likely increase its solubility in nonpolar solvents.

Table 1: Mole Fraction Solubility (x) of Naphthalene in Various Organic Solvents [1][2]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Acetone | 297.17 | 0.2385 |

| 303.15 | 0.2843 | |

| 312.45 | 0.3791 | |

| 322.70 | 0.5097 | |

| Toluene | 291.35 | 0.2687 |

| 302.55 | 0.3684 | |

| 313.15 | 0.4852 | |

| 324.05 | 0.6358 | |

| 334.65 | 0.8164 | |

| Xylene | 299.42 | 0.3012 |

| 308.15 | 0.3859 | |

| 318.15 | 0.5082 | |

| 328.05 | 0.6558 | |

| 337.97 | 0.8391 | |

| Ethanol | 304.26 | 0.0511 |

| 313.15 | 0.0763 | |

| 322.15 | 0.1132 | |

| 330.75 | 0.1631 | |

| 339.76 | 0.2335 | |

| Heptane | 290.25 | 0.1211 |

| 301.15 | 0.1802 | |

| 312.15 | 0.2643 | |

| 323.15 | 0.3811 | |

| 333.75 | 0.5301 | |

| 1-Butanol | 313.77 | 0.1189 |

| 321.15 | 0.1631 | |

| 329.15 | 0.2241 | |

| 336.15 | 0.2912 | |

| 342.80 | 0.3701 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like 2-butylnaphthalene in organic solvents. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3]

Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Materials and Equipment:

-

2-Butylnaphthalene (solid)

-

Selected organic solvents (analytical grade)

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 2-butylnaphthalene to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of 2-butylnaphthalene. A pre-established calibration curve of 2-butylnaphthalene in the same solvent is required for accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in units such as mg/mL, g/L, or mole fraction.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for determining the solubility of 2-butylnaphthalene.

Conclusion

References

2-Butylnaphthalene: A Technical Health and Safety Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-Butylnaphthalene. It is intended for researchers, scientists, and drug development professionals. Crucially, specific toxicological data for 2-Butylnaphthalene is limited. Therefore, this guide also draws upon data from the parent compound, naphthalene, and the broader class of alkylated naphthalenes to infer potential hazards. This information should be used as a guide for safe handling and risk assessment, but it is not a substitute for substance-specific experimental data.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key properties of 2-Butylnaphthalene.

| Property | Value | Unit |

| CAS Registry Number | 1134-62-9 | - |

| Molecular Formula | C₁₄H₁₆ | - |

| Molecular Weight | 184.28 | g/mol |

| Boiling Point | Not Available | °C |

| Melting Point | Not Available | °C |

| Vapor Pressure | Not Available | Pa |

| Solubility | Not Available | - |

| Density | Not Available | g/cm³ |

Toxicological Data

Toxicity of Naphthalene

Naphthalene is the simplest polycyclic aromatic hydrocarbon and serves as the structural core of 2-Butylnaphthalene. Its toxicity has been more extensively studied.[1]

| Metric | Value | Species | Route of Exposure |

| LD50 (Oral) | 490 | Rat | Oral |

| LC50 (Inhalation) | >340 | Rat | Inhalation (4 hours) |

| LD50 (Dermal) | >2000 | Rabbit | Dermal |

Note: The primary health concerns associated with acute naphthalene exposure include hemolytic anemia, liver damage, and neurological effects.[2] Chronic exposure has been linked to cataracts and retinal damage.[2] The International Agency for Research on Cancer (IARC) has classified naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals.[3]

General Toxicity of Alkylated Naphthalenes

The addition of alkyl chains to the naphthalene structure can alter its metabolic pathways and toxicological profile. Studies on various alkylated naphthalenes suggest that the presence of an alkyl substituent can shift metabolism towards side-chain oxidation rather than aromatic ring oxidation.[4] This may potentially reduce the formation of DNA-reactive metabolites.[4] However, the overall toxicity can be influenced by the length and position of the alkyl group.[5] Developmental toxicity has been observed with some alkyl-substituted naphthalenes in zebrafish studies.[6]

Experimental Protocols

Due to the absence of specific experimental studies on the health and safety of 2-Butylnaphthalene, this section details standardized experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are internationally recognized and would be appropriate for evaluating the toxicological profile of 2-Butylnaphthalene.[7][8]

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally.[9]

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[10]

-

Housing and Fasting: Animals are housed in standard laboratory conditions and fasted prior to dosing.[11]

-

Dose Administration: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered via gavage.[11]

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.[12]

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential process continues until a stopping criterion is met.[9]

-

Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.[9]

Subacute Inhalation Toxicity Study (OECD Guideline 412)

This study provides information on the health hazards likely to arise from repeated inhalation exposure to a substance for a period of 28 days.[13]

-

Animal Selection: At least 5 male and 5 female rodents per group are used.[13]

-

Exposure: Animals are typically exposed for 6 hours per day, 5 days a week, for 28 days to the test substance as a gas, vapor, or aerosol in an inhalation chamber.[13]

-

Concentration Levels: At least three concentration levels and a control group (air or vehicle) are used.[13]

-

Observations: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.[14]

-

Clinical and Pathological Examinations: At the end of the study, blood and urine samples are collected for analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.[14]

Visualizations

Proposed Metabolic Pathway of 2-Butylnaphthalene

While the specific metabolic pathway of 2-Butylnaphthalene has not been elucidated, a proposed pathway can be inferred from the known metabolism of naphthalene and other alkylated naphthalenes. The primary routes are expected to involve oxidation of either the aromatic ring or the butyl side chain.

Caption: Proposed metabolic pathways for 2-Butylnaphthalene.

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an acute toxicity study, such as the OECD 425 guideline.

Caption: Generalized workflow for an acute toxicity study.

References

- 1. gov.uk [gov.uk]

- 2. epa.gov [epa.gov]

- 3. Naphthalene poisoning - Wikipedia [en.wikipedia.org]

- 4. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

- 9. epa.gov [epa.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. fda.gov [fda.gov]

- 12. scribd.com [scribd.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. scribd.com [scribd.com]

An In-Depth Technical Guide to the Discovery and History of 2-Butylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-Butylnaphthalene (CAS No. 1134-62-9). It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who require detailed information on this compound.

Introduction and Historical Context

The precise initial discovery and synthesis of 2-butylnaphthalene are not extensively documented in readily available historical records. Its development is intrinsically linked to the broader exploration of alkylnaphthalenes, which gained prominence with the advancement of organic synthesis techniques in the early 20th century. The classical approach to synthesizing such compounds involves a two-step process: a Friedel-Crafts acylation followed by a reduction of the resulting ketone. This methodology has been a cornerstone of aromatic chemistry for over a century.

While a singular "discovery" paper for 2-butylnaphthalene is not apparent, its synthesis follows well-established and historically significant reaction pathways. Modern synthetic methods have also been developed, offering alternative routes to this and other alkylnaphthalenes.

Physicochemical Properties

2-Butylnaphthalene is a colorless oil at room temperature. Its key physical and chemical properties are summarized in the table below, compiled from various sources including the NIST Chemistry WebBook.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| CAS Number | 1134-62-9 | [1] |

| Appearance | Colorless Oil | |

| Normal Boiling Point | 568.15 K (295 °C) | [1] |

| Triple Point Temperature | 265.7 K (-7.45 °C) | [1] |

| Critical Temperature | 778 K (504.85 °C) | [1] |

| Critical Pressure | 2800 kPa | [1] |

| Critical Density | 280 kg/m ³ | [1] |

Synthesis of 2-Butylnaphthalene

The synthesis of 2-butylnaphthalene can be achieved through several methods. The most historically relevant is the Friedel-Crafts acylation of naphthalene followed by a Clemmensen reduction of the intermediate ketone. More contemporary methods, such as the direct alkylation with butene, have also been developed.

Classical Synthesis: Friedel-Crafts Acylation and Clemmensen Reduction

This traditional two-step synthesis is a versatile method for the preparation of alkylnaphthalenes.

Step 1: Friedel-Crafts Acylation of Naphthalene

In this step, naphthalene is acylated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 2-butyrylnaphthalene. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

-

Reaction Setup: A solution of naphthalene in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Catalyst Addition: Anhydrous aluminum chloride is added to the stirred solution.

-

Acylating Agent Addition: Butyryl chloride is added dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a moderate temperature and stirred for several hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled and then poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine. The solvent is then removed under reduced pressure to yield crude 2-butyrylnaphthalene.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

Step 2: Clemmensen Reduction of 2-Butyrylnaphthalene

The carbonyl group of the 2-butyrylnaphthalene intermediate is then reduced to a methylene group using a Clemmensen reduction to yield the final product, 2-butylnaphthalene.

Experimental Protocol: Clemmensen Reduction (General Procedure)

-

Amalgamated Zinc Preparation: Zinc wool or granules are amalgamated by treatment with a solution of mercuric chloride.

-

Reaction Setup: The amalgamated zinc, concentrated hydrochloric acid, and 2-butyrylnaphthalene are placed in a round-bottom flask fitted with a reflux condenser.

-

Reaction Conditions: The mixture is heated under reflux for several hours. Additional portions of hydrochloric acid may be added during the reaction to maintain a vigorous evolution of hydrogen.

-

Work-up: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is extracted with a suitable organic solvent (e.g., toluene or ether).

-

Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting crude 2-butylnaphthalene is then purified by vacuum distillation.

Logical Relationship of the Classical Synthesis Pathway

Caption: Classical two-step synthesis of 2-Butylnaphthalene.

Modern Synthesis: Direct Alkylation with n-Butene

A more recent approach involves the direct alkylation of naphthalene with n-butene using a strong acid catalyst. This method can produce a mixture of butylnaphthalene isomers.

Experimental Protocol: Direct Alkylation (General Procedure)

-

Reaction Setup: Naphthalene is dissolved in a suitable solvent in a pressure reactor.

-

Catalyst Addition: A strong acid catalyst, such as trifluoromethanesulfonic acid, is added to the mixture.

-

Alkene Addition: n-Butene is introduced into the reactor under pressure.

-

Reaction Conditions: The reaction is carried out at an elevated temperature and pressure for a specified time.

-

Work-up and Purification: After the reaction, the catalyst is neutralized, and the product mixture is washed and dried. The different isomers of butylnaphthalene are then separated and purified, typically by fractional distillation.

Spectroscopic Characterization

The structural elucidation of 2-butylnaphthalene is confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-butylnaphthalene provides key information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum obtained by electron ionization.

| m/z | Relative Intensity | Assignment |

| 184 | ~30% | [M]⁺ (Molecular Ion) |

| 141 | 100% (Base Peak) | [M - C₃H₇]⁺ (Loss of a propyl radical) |

| 128 | ~20% | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 115 | ~15% | [C₉H₇]⁺ |

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and characterization of 2-Butylnaphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, detailed spectrum is not readily accessible, a Certificate of Analysis for a commercial sample of 2-butylnaphthalene confirms that its ¹H and ¹³C NMR spectra conform to the expected structure. The anticipated signals are described below.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 3H | Aromatic Protons |

| ~7.4 - 7.5 | m | 2H | Aromatic Protons |

| ~7.3 | dd | 1H | Aromatic Proton |

| ~2.8 | t | 2H | -CH₂- (benzylic) |

| ~1.7 | sextet | 2H | -CH₂- |

| ~1.4 | sextet | 2H | -CH₂- |

| ~0.9 | t | 3H | -CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary C |

| ~133 | Quaternary C |

| ~132 | Quaternary C |

| ~128 | CH |

| ~127.5 | CH |

| ~127 | CH |

| ~126 | CH |

| ~125.5 | CH |

| ~125 | CH |

| ~35 | -CH₂- (benzylic) |

| ~33 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Infrared (IR) Spectroscopy

An infrared spectrum of 2-butylnaphthalene would exhibit characteristic absorption bands for the aromatic ring and the alkyl side chain.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2955, 2925, 2855 | Strong | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1600, 1500 | Medium | Aromatic C=C Bending |

| ~1465 | Medium | CH₂ Bending |

| ~820 | Strong | Aromatic C-H Out-of-Plane Bending (2-substituted) |

Conclusion

2-Butylnaphthalene, while not having a celebrated moment of discovery, represents a classic example of the application of fundamental organic reactions to the synthesis of functionalized aromatic compounds. Its preparation via the Friedel-Crafts acylation and subsequent Clemmensen reduction is a testament to the enduring utility of these century-old reactions. The spectroscopic data available, though not always presented in exhaustive detail in the public domain, is consistent with the established structure. This guide provides a consolidated resource for researchers and professionals, summarizing the key historical context, physicochemical properties, synthetic methodologies, and characterization data for 2-butylnaphthalene.

References

The Unseen Component: A Technical Guide to the Natural Occurrence of 2-Butylnaphthalene in Crude Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crude oil, the lifeblood of modern industry, is a complex amalgam of hydrocarbons and other organic molecules. Among this intricate mixture lies a vast array of polycyclic aromatic hydrocarbons (PAHs), compounds of significant interest due to their diverse chemical properties and biological activities. This technical guide delves into the natural occurrence of a specific alkylated PAH, 2-Butylnaphthalene, within crude oil. While often analyzed as part of a broader group of C4-naphthalenes, understanding the presence and characteristics of individual isomers like 2-Butylnaphthalene is crucial for comprehensive petroleum fingerprinting, environmental monitoring, and exploring potential applications in drug development and other scientific fields. This document provides a consolidated overview of the available data, detailed experimental protocols for its identification and quantification, and a visual representation of the analytical workflow.

Quantitative Data on C4-Naphthalenes in Crude Oil

Direct quantitative data for 2-Butylnaphthalene in crude oil is scarce in publicly available literature, as analytical reports typically group it with other C4-naphthalene isomers. The following table summarizes the concentration ranges reported for the entire C4-naphthalene group in various crude oil samples. This data serves as a proxy to understand the potential abundance of 2-Butylnaphthalene.

| Crude Oil Type/Source | Analytical Method | Concentration of C4-Naphthalenes (µg/g of oil) | Reference |

| Light Crude Oil (Alberta Sweet Mix Blend) | GC-MS | Data not explicitly quantified for C4-naphthalenes alone, but included in total alkylated PAHs. | [1] |

| Not Specified | GC-MS-MS | Qualitative identification and method development for alkylated PAHs, including C4-naphthalenes. | [2][3] |

| Not Specified | GC/MS-SIM | Method for quantitative determination of alkylated PAH homologue groupings, including C4-naphthalene. | [4] |

| Oil Sands Tailings | GCxGC | Semi-quantification of fourteen C4-naphthalene isomers. | [5] |

Note: The concentration of individual isomers, including 2-Butylnaphthalene, will vary depending on the crude oil's origin, geological history, and degree of weathering.[6][7]

Experimental Protocols

The identification and quantification of 2-Butylnaphthalene in crude oil necessitates a multi-step analytical approach involving sample preparation (fractionation) followed by instrumental analysis. The following protocols are synthesized from established methodologies for the analysis of alkylated PAHs in petroleum products.[1][3][4][8][9]

Sample Preparation: Fractionation of Crude Oil

Objective: To separate the crude oil into aliphatic and aromatic fractions to reduce matrix interference and concentrate the target analytes.[1][5][8][9][10]

Materials:

-

Crude oil sample

-

Silica gel (activated) or Florisil for column chromatography[1][8]

-

Anhydrous sodium sulfate

-

Glass chromatography column

-

Solvents: n-hexane, dichloromethane (DCM), pentane, benzene[1][5]

-

Rotary evaporator or nitrogen blowdown apparatus

-

Glass vials

Procedure:

-

Column Packing: A glass chromatography column is packed with activated silica gel or Florisil, with a small layer of anhydrous sodium sulfate on top. The column is pre-conditioned by washing with n-hexane.[1][9]

-

Sample Loading: A precisely weighed amount of the crude oil sample (typically 50-100 mg) is dissolved in a minimal amount of n-hexane and loaded onto the column.[1][5]

-

Elution of Aliphatic Fraction: The aliphatic hydrocarbons are eluted from the column using n-hexane or a mixture of n-pentane and dichloromethane (e.g., 19:1 v/v).[1][5] This fraction is collected in a clean vial.

-

Elution of Aromatic Fraction: The aromatic fraction, containing 2-Butylnaphthalene, is then eluted using a more polar solvent or solvent mixture, such as 50% benzene in hexane or pure dichloromethane.[1][9] This fraction is collected in a separate clean vial.

-

Concentration: Both fractions are concentrated to a small, known volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[1][9]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the aromatic fraction, including 2-Butylnaphthalene.

Instrumentation:

-

Gas chromatograph (GC) coupled to a mass spectrometer (MS) detector.[3][4][11]

-

Capillary column suitable for PAH analysis (e.g., HP-5MS or equivalent).[3][4]

GC-MS Parameters (Typical):

| Parameter | Setting |

| Injector | |

| Injection Mode | Splitless |

| Injector Temperature | 300 °C[3] |

| Injection Volume | 1 µL[3] |

| Oven Program | |

| Initial Temperature | 50 °C (hold for 1 min)[3] |

| Ramp 1 | 10 °C/min to 150 °C[3] |

| Ramp 2 | 5 °C/min to 320 °C (hold for 5 min)[3] |

| Carrier Gas | |

| Gas | Helium[3] |

| Flow Rate | 1 mL/min (constant flow)[3] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |

| Mass Range | e.g., 50-500 amu |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |

| Transfer Line Temperature | 300 °C[3] |

| Ion Source Temperature | 280 °C[3] |

Quantification:

Quantification is typically performed using the internal standard method. A known amount of an internal standard (e.g., deuterated PAHs like naphthalene-d8) is added to the sample before analysis. The response of 2-Butylnaphthalene is compared to the response of the internal standard to determine its concentration. Due to the lack of commercial standards for all alkylated PAHs, the quantification of C4-naphthalene groups often relies on the response factor of the parent compound (naphthalene) or a representative isomer.[3][4]

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of 2-Butylnaphthalene in crude oil.

Caption: Analytical workflow for 2-Butylnaphthalene analysis in crude oil.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. wwz.cedre.fr [wwz.cedre.fr]

- 4. tdi-bi.com [tdi-bi.com]

- 5. cup.edu.cn [cup.edu.cn]

- 6. bsee.gov [bsee.gov]

- 7. How weathering might intensify the toxicity of spilled crude oil in marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. gcms.cz [gcms.cz]

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Substituted Naphthalene Derivatives for Organic Electronics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalene derivatives are a versatile class of organic compounds that serve as fundamental building blocks in the development of advanced materials for organic electronics.[1] Their fused aromatic structure provides a robust and tunable platform for creating materials with desirable optical and electronic properties.[1][2] Specifically, functionalization at the 2- and 6-positions of the naphthalene core is a common strategy for synthesizing novel organic semiconductors.[3]

This document provides detailed protocols for the synthesis of various 2-substituted naphthalene derivatives using common cross-coupling reactions. It also summarizes their application and performance in Organic Field-Effect Transistors (OFETs), which are key components in technologies like flexible displays and sensors.[4][5] The methodologies described follow a "building-blocks approach," where a naphthalene core is combined with other molecular units to tailor the final properties of the material.[3][6]

Synthetic Strategies & Workflows

The synthesis of functional naphthalene derivatives for organic electronics often relies on powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. Palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions are particularly effective for this purpose, allowing for the modular assembly of complex molecular architectures from readily available precursors like 2,6-dibromonaphthalene.[3][6]

Caption: A generalized workflow for synthesizing naphthalene-based organic semiconductors.

Experimental Protocols

The following sections provide detailed methodologies for synthesizing specific naphthalene derivatives that have shown promise in organic electronic applications.

Protocol 1: Synthesis of 2,6-disubstituted Naphthalenes via Suzuki Coupling

This protocol describes a general method for synthesizing derivatives like 2,6-di(1H-pyrrol-1-yl)naphthalene (DSN) and 2,6-di(1H-indol-1-yl)naphthalene (DIN) via a Suzuki coupling reaction.[3][6]

Materials:

-

2,6-Dibromonaphthalene

-

Appropriate boric acid intermediate (e.g., 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 2,6-dibromonaphthalene (1.0 eq), the corresponding boric acid or boronic ester (2.2 eq), and the base (e.g., K2CO3, 4.0 eq).

-

Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Toluene) to the flask via cannula. Degas the mixture by bubbling with N2/Ar for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the reaction mixture under a positive flow of inert gas.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted naphthalene derivative.[3]

-

Characterization: Confirm the chemical structure and purity using mass spectrometry, 1H-NMR, and elemental analysis.[3][6]

Protocol 2: Synthesis of 2,6-bis(phenylethynyl)naphthalene (DPEN) via Sonogashira Coupling

This protocol details the synthesis of DPEN, a derivative connected through triple bonds, using a Sonogashira coupling reaction.[3][6]

Materials:

-

2,6-Dibromonaphthalene

-

Ethynylbenzene (Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper co-catalyst (e.g., Copper(I) iodide, CuI)

-